molecular formula C12H11FN2O B13632665 1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one

1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13632665
M. Wt: 218.23 g/mol
InChI Key: KRWAVMHAUAZKRJ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds.

Preparation Methods

The synthesis of 1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one involves several steps. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Chemical Reactions Analysis

1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the imidazole ring, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one can be compared with other imidazole derivatives, such as:

What sets this compound apart is its unique substitution pattern, which can confer distinct chemical and biological properties.

Biological Activity

1-(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C12H13FN2OC_{12}H_{13}FN_2O, with a molecular weight of approximately 220.25 g/mol. The structure features a phenyl group substituted with a fluorine atom and an imidazole moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (µg/mL)
5-Fluorobenzimidazole derivativeS. aureus8
5-Fluorobenzimidazole derivativeC. difficile128
5-Fluorobenzimidazole derivativeK. pneumoniae128
5-Fluorobenzimidazole derivativeP. aeruginosa64

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines, particularly A549 human pulmonary cancer cells. Studies indicate that the introduction of specific substituents significantly enhances the cytotoxic effects against these cancer cells. For instance, one study reported a reduction in cell viability by up to 67.4% at certain concentrations .

Table 2: Anticancer Activity in A549 Cells

CompoundViability (%)p-value
Parent compound87.4-
Methyl-substituted derivative59.5<0.0001
Dichloro-substituted derivative24.5<0.0001

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in interacting with biological targets, potentially inhibiting key enzymes involved in cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications to the imidazole and phenyl rings can lead to variations in biological activity, as seen in preclinical studies where different substituents affected both potency and selectivity against various pathogens .

Case Studies

In one notable study, researchers synthesized a series of imidazole derivatives, including our compound of interest, and evaluated their antimicrobial and anticancer properties using standardized assays. The results indicated that compounds with fluorine substitutions showed enhanced activity compared to their unsubstituted counterparts .

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

1-[5-fluoro-2-(2-methylimidazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H11FN2O/c1-8(16)11-7-10(13)3-4-12(11)15-6-5-14-9(15)2/h3-7H,1-2H3

InChI Key

KRWAVMHAUAZKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)F)C(=O)C

Origin of Product

United States

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